1-[4-[4-[[1-(4-Chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone
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Overview
Description
1-[4-[4-[[1-(4-chlorophenyl)sulfonylcyclopropyl]-oxomethyl]-1-piperazinyl]phenyl]ethanone is an aromatic ketone.
Scientific Research Applications
Antitumor Activity
- A series of derivatives including this compound showed promising antiproliferative effects, particularly against breast cancer cells, suggesting its potential use in cancer treatment (Yurttaş et al., 2014).
Antimicrobial and Antifungal Activities
- Various derivatives demonstrated moderate to significant antibacterial and antifungal activities, indicating its utility in developing new antimicrobial agents (Gan et al., 2010).
- New chalcones containing derivatives of this compound have shown potential antimicrobial activity against bacteria like Staphylococcus aureus and Escherichia coli (Tomar et al., 2007).
Anti-Inflammatory Properties
- Derivatives of this compound have been evaluated for their anti-inflammatory activity, showing promising results which could lead to new anti-inflammatory drugs (Karande & Rathi, 2017).
Synthesis and Chemical Properties
- Studies on the synthesis of related compounds and their derivatives have contributed to the understanding of their chemical properties and potential applications in various fields (Percec et al., 2001).
Properties
Molecular Formula |
C22H23ClN2O4S |
---|---|
Molecular Weight |
446.9 g/mol |
IUPAC Name |
1-[4-[4-[1-(4-chlorophenyl)sulfonylcyclopropanecarbonyl]piperazin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C22H23ClN2O4S/c1-16(26)17-2-6-19(7-3-17)24-12-14-25(15-13-24)21(27)22(10-11-22)30(28,29)20-8-4-18(23)5-9-20/h2-9H,10-15H2,1H3 |
InChI Key |
MZUHVPWGQTUABI-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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